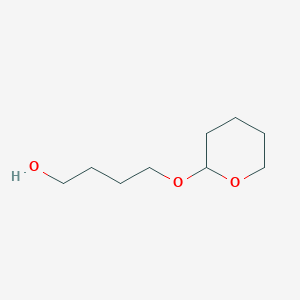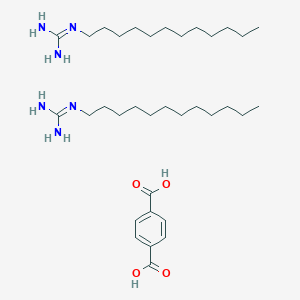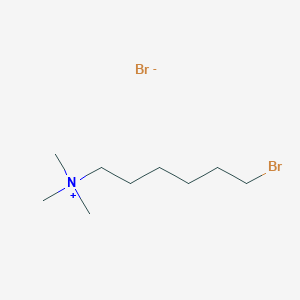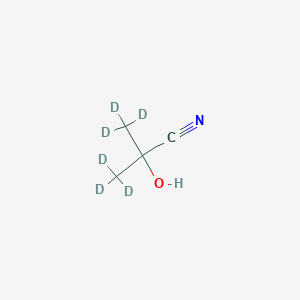
2-Cyano-2-propanol-1,1,1,3,3,3-d6
Übersicht
Beschreibung
- 2-Cyano-2-propanol-1,1,1,3,3,3-d6 is a chemical compound of interest in various fields, including organic chemistry and materials science. Its synthesis, molecular structure, and properties are subjects of ongoing research.
Synthesis Analysis
- The synthesis of related cyano compounds involves complex reactions and is often explored using Density Functional Theory (DFT) and other computational methods to predict reaction outcomes and understand molecular interactions (Singh et al., 2013).
Molecular Structure Analysis
- Molecular structure analysis often utilizes techniques like NMR, UV–Visible spectroscopy, FT-IR, and mass spectroscopy. These methods help in understanding the electronic structure and bonding nature of the molecule (Singh et al., 2013).
Chemical Reactions and Properties
- The chemical reactivity and properties can be analyzed through various computational approaches, including Natural Bond Orbital (NBO) analysis and Electrophilic Charge Transfer (ECT) calculations. These methods help to determine the electrophilic or nucleophilic behavior of the molecule (Singh et al., 2013).
Physical Properties Analysis
- The physical properties of related cyano compounds, such as crystal structures and phase transitions, are often studied using X-ray crystallography and spectroscopic methods. These studies provide insights into the material's stability and potential applications (Badawi, 2012).
Chemical Properties Analysis
- Chemical properties, including stability, reactivity, and interaction with other molecules, are crucial aspects of study. These properties are often explored through a combination of experimental techniques and theoretical calculations, such as DFT and Molecular Orbital Theory (Nishida et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFMGBPGAXYFAR-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440604 | |
| Record name | 2-Cyano-2-propanol-1,1,1,3,3,3-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-propanol-1,1,1,3,3,3-d6 | |
CAS RN |
40662-43-9 | |
| Record name | 2-Cyano-2-propanol-1,1,1,3,3,3-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

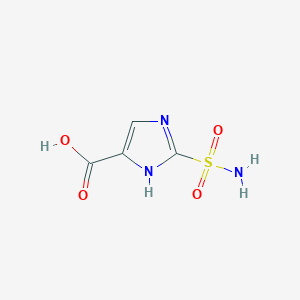
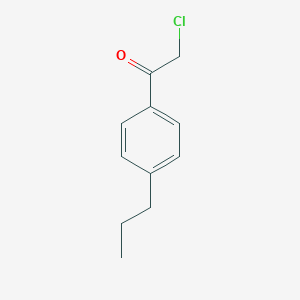

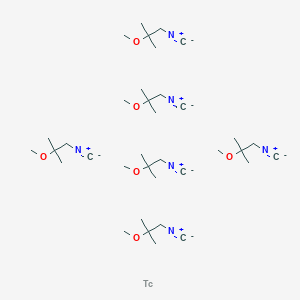


![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)

